Cas no 3128-07-2 (5-Acetylvaleric acid)

5-Acetylvaleric acid 化学的及び物理的性質
名前と識別子
-
- 5-Acetylvaleric acid
- 6-Oxoheptanoic acid
- 6-Ketoheptanoic acid~6-Oxoheptanoic acid
- C7H12O3
- 5-aceto valeric acid
- 5-Acetylpentanoic acid
- 6-ketoheptanoic acid
- 6-Oxoenanthic acid
- 6-oxo-heptanoic acid
- 6-oxyheptanoic acid
- Heptanoic acid,6-oxo
- DTXSID20953322
- SCHEMBL371528
- 6-Oxoheptanoic acid, technical grade, 90%
- J-018358
- EN300-103877
- LMFA01060015
- 6-Ketoheptanoic acid, 5-Acetylvaleric acid
- NSC-167591
- AT14509
- FT-0634685
- Q27260517
- 3128-07-2
- NS00046626
- MFCD00051479
- AKOS006223971
- CHEBI:179403
- Heptanoic acid, 6-oxo-
- 6-oxo-n-heptanoic acid
- 4U902I8QZO
- A820787
- DS-14640
- 5-Acetylvalericacid
- UNII-4U902I8QZO
- NSC167591
- EINECS 221-512-2
- NSC 167591
- CS-W008210
- 6-Oxoheptanoic acid #
- DB-048001
-
- MDL: MFCD00051479
- インチ: InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)
- InChIKey: IZOQMUVIDMLRDC-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CCCCC(=O)O
- BRN: 1362931
計算された属性
- せいみつぶんしりょう: 144.07900
- どういたいしつりょう: 144.078644
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 54.4
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.059 g/mL at 25 °C(lit.)
- ゆうかいてん: 35-37 °C (lit.)
- ふってん: 158-162 °C/9 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.449
- すいようせい: Soluble in water
- PSA: 54.37000
- LogP: 1.22040
- かんど: Hygroscopic
- ようかいせい: 使用できません
5-Acetylvaleric acid セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305 + P351 + P338-P310
- 危険物輸送番号:UN 3261 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- 危険レベル:8
- 包装グループ:III
- 包装カテゴリ:III
- 包装等級:III
- リスク用語:R34
- 危険レベル:8
- セキュリティ用語:8
5-Acetylvaleric acid 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
5-Acetylvaleric acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027939-25g |
5-Acetylvaleric acid |
3128-07-2 | 96% | 25g |
¥996 | 2024-05-24 | |
Enamine | EN300-103877-2.5g |
6-oxoheptanoic acid |
3128-07-2 | 95% | 2.5g |
$38.0 | 2023-10-28 | |
abcr | AB131193-50 g |
5-Acetylvaleric acid, 96%; . |
3128-07-2 | 96% | 50 g |
€395.00 | 2023-07-20 | |
Key Organics Ltd | DS-14640-25G |
5-Acetylvaleric acid |
3128-07-2 | >98% | 25g |
£161.00 | 2025-02-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233640-10g |
6-Oxoheptanoic acid, |
3128-07-2 | 96% | 10g |
¥963.00 | 2023-09-05 | |
Enamine | EN300-103877-10.0g |
6-oxoheptanoic acid |
3128-07-2 | 95% | 10g |
$113.0 | 2023-05-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81380-5g |
5-Acetylvaleric acid |
3128-07-2 | 98% | 5g |
¥150.0 | 2023-09-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027939-100g |
5-Acetylvaleric acid |
3128-07-2 | 96% | 100g |
¥3840 | 2024-05-24 | |
Apollo Scientific | OR5276-25g |
6-Oxoheptanoic acid |
3128-07-2 | 98% | 25g |
£47.00 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233640-10 g |
6-Oxoheptanoic acid, |
3128-07-2 | 96% | 10g |
¥963.00 | 2023-07-11 |
5-Acetylvaleric acid 関連文献
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1. Oxidation of α-substituted cyclohexanols by nitric acidJohn R. Lindsay Smith,C. Barry Thomas,Mark Whittaker J. Chem. Soc. Perkin Trans. 2 1993 2191
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2. The formation of glutaric and succinic acids in the oxidation of cyclohexanol by nitric acidJohn R. Lindsay Smith,David I. Richards,C. Barry Thomas,Mark Whittaker J. Chem. Soc. Perkin Trans. 2 1992 605
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3. The chemistry of fungi. Part LIV. The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone and of (±)-3-ethyl-3-methyl-6-oxoheptanoic acidJ. N. T. Gilbert,A. J. Hannaford,K. Minami,W. B. Whalley J. Chem. Soc. C 1966 627
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G. Foster,W. J. Hickinbottom J. Chem. Soc. 1960 215
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem. 2013 11 7559
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6. 584. Polyfluorocycloalkenes. Part I. 1-Methylnonafluorocyclohexene, 1,2-dimethyloctafluorocyclohexene, and derived compoundsD. R. Sayers,R. Stephens,J. C. Tatlow J. Chem. Soc. 1964 3035
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7. Organic peroxides containing functional groups. Part I. The preparation and properties of some α-oxo-hydroperoxidesR. C. P. Cubbon,C. Hewlett J. Chem. Soc. C 1968 2978
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Tony Cousin,Gregory Chatel,Bruno Andrioletti,Micheline Draye New J. Chem. 2021 45 235
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9. 814. Some experiments with cyclopentanonesR. M. Acheson J. Chem. Soc. 1956 4232
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Yu Yoshimura,Yoshiyuki Ogasawara,Kosuke Suzuki,Kazuya Yamaguchi,Noritaka Mizuno Catal. Sci. Technol. 2017 7 1662
5-Acetylvaleric acidに関する追加情報
Introduction to 5-Acetylvaleric Acid (CAS No: 3128-07-2)
5-Acetylvaleric acid, chemically known as pentan-2-one-4-carboxylic acid, is a significant compound in the field of organic chemistry and pharmaceutical research. With a CAS number of 3128-07-2, this compound has garnered attention due to its versatile applications and structural properties. The molecular formula, C₆H₁₀O₃, underscores its role as an acetylated derivative of valeric acid, making it a valuable intermediate in synthetic chemistry and drug development.
The chemical structure of 5-Acetylvaleric acid features a ketone group at the second carbon atom and a carboxylic acid group at the fourth carbon, which contributes to its reactivity and functionality. This unique arrangement allows it to participate in various chemical reactions, including condensation, esterification, and oxidation processes. Such properties make it a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
In recent years, 5-Acetylvaleric acid has been the subject of extensive research due to its potential applications in medicinal chemistry. One of the most promising areas is its use as a precursor in the synthesis of bioactive compounds. For instance, studies have demonstrated its role in producing derivatives that exhibit antimicrobial and anti-inflammatory properties. These findings align with the growing demand for natural product-inspired drugs, which leverage bioactive molecules derived from simpler precursors.
Moreover, the compound has shown promise in the development of enzyme inhibitors. The acetyl group and carboxylic acid moiety provide multiple sites for interaction with biological targets, making 5-Acetylvaleric acid a viable candidate for designing inhibitors targeting specific enzymes involved in metabolic pathways. Such inhibitors could potentially be used in treating metabolic disorders, highlighting the compound's therapeutic significance.
Recent advancements in computational chemistry have further enhanced the understanding of 5-Acetylvaleric acid's interactions with biological systems. Molecular docking studies have revealed that derivatives of this compound can bind effectively to enzyme active sites, suggesting their utility as scaffolds for drug design. These computational insights have accelerated the discovery process, enabling researchers to predict and optimize the properties of novel derivatives more efficiently.
The synthesis of 5-Acetylvaleric acid itself is another area of active interest. Traditional methods involve the oxidation of valeraldehyde or the decarboxylation of 4-ketovaleric acid. However, recent research has explored more sustainable approaches, such as biocatalytic methods using engineered enzymes. These green chemistry approaches not only improve yield but also reduce environmental impact, aligning with global efforts toward sustainable pharmaceutical production.
In addition to its pharmaceutical applications, 5-Acetylvaleric acid has found utility in materials science. Its ability to form stable complexes with metal ions makes it a potential candidate for developing new materials with applications in catalysis and sensor technology. Such interdisciplinary applications underscore the compound's versatility and highlight its importance beyond traditional medicinal chemistry.
The regulatory landscape for 5-Acetylvaleric acid is another critical aspect to consider. As a chemical intermediate used in pharmaceutical synthesis, it falls under strict regulatory scrutiny to ensure safety and efficacy. Compliance with Good Manufacturing Practices (GMP) and other regulatory standards is essential for manufacturers handling this compound. This ensures that all downstream products derived from 5-Acetylvaleric acid meet high-quality standards and are safe for therapeutic use.
Future research directions for 5-Acetylvaleric acid are promising and multifaceted. One area involves exploring its role in personalized medicine, where tailored derivatives could be designed to target specific genetic markers or disease profiles. Additionally, investigating its potential as a chiral building block could open new avenues in asymmetric synthesis, which is crucial for producing enantiomerically pure drugs with improved efficacy.
The compound's potential in nanotechnology is also an emerging field of study. Researchers are exploring how 5-Acetylvaleric acid can be incorporated into nanocarriers for drug delivery systems. These systems aim to enhance bioavailability and target specificity, potentially revolutionizing how drugs are administered and absorbed by the body.
In conclusion,5-Acetylvaleric acid (CAS No: 3128-07-2) is a multifaceted compound with significant implications across various scientific disciplines. Its role as a synthetic intermediate, therapeutic precursor, and material component underscores its importance in modern chemistry and pharmacology. As research continues to uncover new applications and refine synthetic methodologies,5-Acetylvaleric acid is poised to remain at the forefront of scientific innovation.
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